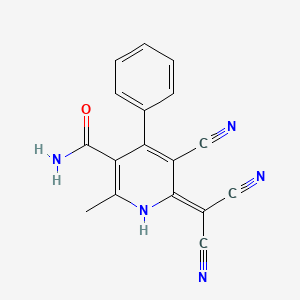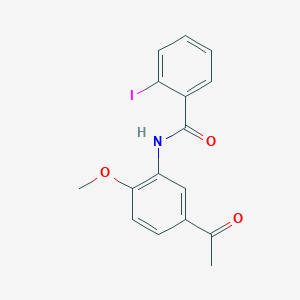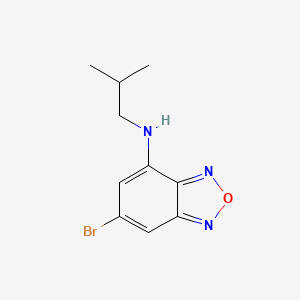
(3Z)-2-amino-4-(4-methylphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-2-Amino-1,3-dicyano-4-(4-methylphenyl)-1,3-butadienyl cyanide is a complex organic compound characterized by its unique structure, which includes multiple cyano groups and an amino group attached to a butadienyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-2-amino-1,3-dicyano-4-(4-methylphenyl)-1,3-butadienyl cyanide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amine source to introduce the amino group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of cyanide-containing reagents, which are highly toxic .
化学反応の分析
Types of Reactions
(3Z)-2-Amino-1,3-dicyano-4-(4-methylphenyl)-1,3-butadienyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents like ethanol and DMF. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
(3Z)-2-Amino-1,3-dicyano-4-(4-methylphenyl)-1,3-butadienyl cyanide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
作用機序
The mechanism of action of (3Z)-2-amino-1,3-dicyano-4-(4-methylphenyl)-1,3-butadienyl cyanide involves its interaction with molecular targets such as enzymes or receptors. The cyano groups can form strong interactions with active sites, while the amino group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Methylbenzyl cyanide: Similar in structure but lacks the amino and additional cyano groups.
Malononitrile derivatives: Share the cyano groups but differ in the rest of the molecular structure.
Aminobutadienes: Contain the butadienyl backbone and amino group but may have different substituents.
Uniqueness
The presence of multiple cyano groups and an amino group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry .
特性
分子式 |
C14H10N4 |
|---|---|
分子量 |
234.26 g/mol |
IUPAC名 |
(3Z)-2-amino-4-(4-methylphenyl)buta-1,3-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C14H10N4/c1-10-2-4-11(5-3-10)6-12(7-15)14(18)13(8-16)9-17/h2-6H,18H2,1H3/b12-6+ |
InChIキー |
OUULQITUQQNXSI-WUXMJOGZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=C(C#N)C#N)N |
正規SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=C(C#N)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11044628.png)
![Ethyl 3-[2-(4-ethylpiperazin-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate](/img/structure/B11044633.png)
![6-(4-Bromophenyl)-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044641.png)
![1-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B11044646.png)
![N-(4-fluorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11044647.png)
![N-[5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide](/img/structure/B11044648.png)


![Methyl 2-[(1,1,1-trifluoro-3-methoxy-2-{[(2-methoxyphenyl)carbonyl]amino}-3-oxopropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11044666.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B11044675.png)

![8-(4-Chlorophenyl)-7-(methoxymethyl)-3-(methylsulfonyl)-4-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11044691.png)
![2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B11044693.png)
![Methyl (Z)-4-(3-nitrophenyl)-4-oxo-2-[3-(trifluoromethyl)anilino]-2-butenoate](/img/structure/B11044697.png)
